molecular formula C13H14ClN3O B2658388 7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine CAS No. 477861-96-4

7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine

Cat. No.: B2658388
CAS No.: 477861-96-4
M. Wt: 263.73
InChI Key: JIOKEAIMUKOOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine is a useful research compound. Its molecular formula is C13H14ClN3O and its molecular weight is 263.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

7-chloro-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine and its derivatives have been extensively researched for their anticancer properties. A significant finding is the synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives, highlighting their potential as anticancer agents. The study identified several compounds with promising activity against ovarian and non-small cell lung cancer cell lines, demonstrating the therapeutic potential of quinazoline derivatives in cancer treatment (Noolvi et al., 2011).

EGFR-TK Imaging

Research has also explored the use of quinazoline derivatives for imaging purposes, particularly in identifying biomarkers for EGFR tyrosine kinase (EGFR-TK). A study involving the labeling of quinazoline derivatives with technetium-99m aimed to develop a biomarker for EGFR-TK imaging in cancer diagnosis. This research underscores the potential of quinazoline derivatives in enhancing diagnostic capabilities for cancers expressing EGFR-TK (Fernandes et al., 2008).

Antimalarial Effects

Quinazoline derivatives have also been synthesized and evaluated for their antimalarial effects. A study focusing on N2-aryl-N4-[(dialkylamino)alkyl]- and N4-aryl-N2-[(dialkylamino)alkyl]-2,4-quinazolinediamines demonstrated general antimalarial activity among the synthesized compounds. This highlights the versatility of quinazoline derivatives beyond oncological applications, offering potential in the development of antimalarial therapies (Elslager et al., 1981).

Antibacterial Activity

Moreover, the antibacterial potential of N2,N4-disubstituted quinazoline-2,4-diamines has been investigated, showing effectiveness against multidrug-resistant Staphylococcus aureus. This study contributes to the understanding of structure-activity and structure-property relationships within quinazoline derivatives, paving the way for the development of new antibacterial agents (Van Horn et al., 2014).

Properties

IUPAC Name

7-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-9-3-4-11-12(6-9)16-8-17-13(11)15-7-10-2-1-5-18-10/h3-4,6,8,10H,1-2,5,7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOKEAIMUKOOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.